KPT-9274 is an investigational small molecule designed to inhibit two critical proteins involved in cancer progression: PAK4 (p21-activated kinase 4) and NAMPT (nicotinamide phosphoribosyltransferase). This compound is notable for being orally bioavailable and represents a first-in-class approach to targeting these proteins, which are implicated in various cellular processes including cell survival, proliferation, and metabolism. KPT-9274 is currently undergoing clinical trials for its efficacy against solid tumors, particularly in the context of triple-negative breast cancer, where it has shown promising results .
Pak4-IN-1 acts by inhibiting the kinase activity of PAK4. PAK4 is a signaling protein involved in various cellular processes, including cell adhesion, migration, proliferation, and survival []. By inhibiting PAK4, Pak4-IN-1 disrupts these pathways, potentially leading to the suppression of tumor growth and metastasis [, ]. The specific mechanism of inhibition likely involves binding to the ATP-binding pocket of PAK4, thereby preventing ATP binding and subsequent phosphorylation of downstream targets.
As Pak4-IN-1 is a research compound, detailed safety information is not readily available. However, due to its chemical structure, it's likely to exhibit similar hazards associated with other small organic molecules. These may include potential for skin and eye irritation, respiratory issues if inhaled, and potential harm if ingested. Standard laboratory safety protocols for handling unknown compounds should be followed when working with Pak4-IN-1 [].
KPT-9274 functions primarily through dual inhibition of PAK4 and NAMPT. The inhibition of PAK4 disrupts multiple signaling pathways that are crucial for cancer cell growth and survival. Specifically, KPT-9274 reduces the levels of PAK4 protein and inhibits its kinase activity, leading to decreased phosphorylation of downstream targets such as β-catenin and Cofilin. Concurrently, the inhibition of NAMPT disrupts the synthesis of nicotinamide adenine dinucleotide (NAD), a vital coenzyme involved in metabolic processes and energy production within cells .
The biological activity of KPT-9274 has been extensively studied, particularly its effects on triple-negative breast cancer cells. In vitro studies demonstrate that KPT-9274 effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines. Notably, it has been shown to significantly reduce tumor growth in mouse xenograft models of human triple-negative breast cancer . The compound's dual action not only leads to energy depletion but also affects DNA repair mechanisms, contributing to its potential as an effective anticancer agent.
The synthesis of KPT-9274 involves several chemical steps that yield a compound capable of selectively binding to and inhibiting PAK4 and NAMPT. While specific synthetic routes are proprietary to Karyopharm Therapeutics, the general approach includes the use of organic synthesis techniques to create a small molecule with the desired pharmacological properties. The compound is typically dissolved in dimethyl sulfoxide for experimental use .
KPT-9274 is primarily being investigated for its applications in oncology, particularly for treating cancers that exhibit high dependency on PAK4 and NAMPT pathways. Its potential applications extend beyond breast cancer to other malignancies where these proteins play a significant role in tumorigenesis. As it progresses through clinical trials, KPT-9274 may offer new therapeutic options for patients with advanced solid tumors .
Interaction studies have revealed that KPT-9274 not only inhibits PAK4 and NAMPT but also affects downstream signaling pathways associated with mTORC2 (mammalian target of rapamycin complex 2). This interaction suggests that KPT-9274 may have broader implications in regulating cellular metabolism and growth beyond its primary targets. Further studies are ongoing to elucidate the full spectrum of interactions and their implications for cancer treatment .
KPT-9274 is part of a series of compounds developed by Karyopharm Therapeutics aimed at inhibiting PAK4 and NAMPT. Notable similar compounds include:
Compound Name | Target Proteins | Unique Features |
---|---|---|
KPT-8752 | PAK4, NAMPT | Shows similar efficacy but varies in binding affinity compared to KPT-9274. |
Compound 17 | PAK4 | A previously published inhibitor that does not reduce PAK4 protein levels but only inhibits its activity. |
ATG-019 | PAK4, NAMPT | Another dual inhibitor with a slightly different mechanism of action compared to KPT-9274. |
KPT-9274 stands out due to its ability to reduce the steady-state levels of PAK4 protein while simultaneously inhibiting NAMPT activity, making it a unique candidate in the landscape of cancer therapeutics targeting these pathways .
KPT-9274 represents a first-in-class orally bioavailable small molecule immunometabolic modulator that functions through the non-competitive dual inhibition of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) [1] [4]. This dual targeting approach provides a unique therapeutic mechanism that simultaneously disrupts cellular signaling pathways and metabolic processes essential for cancer cell survival [7] [31].
KPT-9274 functions as a PAK4 allosteric modulator through its specific binding to the kinase domain of PAK4, rather than competing for the adenosine triphosphate binding pocket [8] [9]. This allosteric mechanism represents a significant departure from traditional kinase inhibition strategies and provides unique advantages in terms of selectivity and reduced off-target effects [8]. The compound demonstrates a favorable binding affinity with a dissociation constant of 1.3 micrometers when binding to the PAK4 kinase domain [9].
The allosteric binding mechanism involves the interaction of KPT-9274 with specific residues within the PAK4 kinase domain, leading to conformational changes that affect the protein's steady-state phosphorylation levels and overall stability [8] [14]. Unlike direct competitive inhibition, this allosteric approach allows for more nuanced regulation of PAK4 activity while maintaining the protein's structural integrity [8]. The compound's unique binding profile results in the downregulation of PAK4 protein expression without directly interfering with the kinase's catalytic site [9].
Molecular docking studies have revealed that KPT-9274's interaction with PAK4 involves multiple binding sites, with the compound's pyridine core playing a crucial role in the binding affinity [30]. This multi-site interaction contributes to the stability of the KPT-9274-PAK4 complex and ensures sustained inhibition of downstream signaling pathways [30]. The allosteric modulation also affects PAK4's ability to interact with other signaling proteins, thereby disrupting multiple oncogenic pathways simultaneously [8].
The inhibition of PAK4 by KPT-9274 has profound effects on the Wnt/β-catenin signaling pathway, particularly affecting the nuclear translocation of β-catenin [6] [11]. PAK4 normally phosphorylates β-catenin on serine 675, which promotes transcription factor/lymphoid enhancer-binding factor transcriptional activity and stabilizes β-catenin through inhibition of its degradation [11]. KPT-9274 treatment significantly attenuates nuclear β-catenin levels and reduces the expression of downstream Wnt/β-catenin targets including cyclin D1 and c-Myc [6].
The nuclear import of PAK4 accompanies the nuclear import of β-catenin under normal conditions, and this coordinated translocation is essential for maintaining transcription factor/lymphoid enhancer-binding factor transcriptional activity [11]. KPT-9274 disrupts this coordinated nuclear translocation process, leading to cytoplasmic retention of both PAK4 and β-catenin [15]. This disruption is mediated through the compound's effect on PAK4's nuclear localization signals and nuclear export signals, which are critical for the protein's nucleo-cytoplasmic shuttling [11].
Furthermore, the interaction between PAK4 and β-catenin is significantly enhanced by the presence of protein lysine methyltransferase SETD6, which methylates PAK4 and facilitates its interaction with β-catenin [15]. KPT-9274 treatment interferes with this methylation-dependent interaction, further compromising the formation of the PAK4-β-catenin transcriptional complex [15]. The compound's impact on this pathway results in decreased expression of genes involved in cell proliferation, survival, and metastasis [12].
Parameter | Value | Reference |
---|---|---|
PAK4 Allosteric Modulation | Non-competitive binding to kinase domain [8] | [8] |
NAMPT Enzymatic Inhibition IC50 | ~120 nM [6] | [6] |
PAK4 Protein Downregulation | Dose-dependent reduction [2] | [2] |
Nuclear β-catenin Reduction | Attenuation via PAK4 pathway [6] | [6] |
NAD+ Depletion | Dose-dependent depletion at 24h [7] | [7] |
Mitochondrial Respiration Reduction | Reduced oxygen consumption rate [7] | [7] |
Glycolytic Activity Reduction | Decreased extracellular acidification rate [7] | [7] |
KPT-9274 demonstrates potent inhibition of NAMPT with an IC50 of approximately 120 nanometers in cell-free enzymatic assays [6]. NAMPT serves as the rate-limiting enzyme in the nicotinamide adenine dinucleotide salvage pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide [16] [17]. This pathway represents the predominant route for nicotinamide adenine dinucleotide biosynthesis in mammalian cells, making NAMPT inhibition a critical therapeutic target [17] [21].
The NAMPT-mediated salvage pathway begins with the conversion of nicotinamide and 5-phosphoribosyl-pyrophosphate to nicotinamide mononucleotide and pyrophosphate [21]. Nicotinamide mononucleotide is subsequently converted to nicotinamide adenine dinucleotide by nicotinamide mononucleotide adenylyltransferases, which exist in three distinct isoforms localized to different cellular compartments [16] [19]. NAMPT itself is found in multiple cellular locations, including the cytoplasm, nucleus, and mitochondrial matrix, allowing for compartmentalized nicotinamide adenine dinucleotide synthesis [19].
KPT-9274 treatment results in significant depletion of nicotinamide adenine dinucleotide levels within 24 hours of exposure [7]. This depletion occurs through the direct inhibition of NAMPT enzymatic activity, effectively blocking the primary pathway for nicotinamide adenine dinucleotide regeneration [7]. The compound's unique binding profile to NAMPT, as revealed through computational docking studies, shows that KPT-9274 competes for the substrate binding site while also potentially disrupting the enzyme's homodimeric structure [7].
Enzyme/Component | Role in Pathway | Cellular Location | KPT-9274 Effect |
---|---|---|---|
Nicotinamide Phosphoribosyltransferase (NAMPT) | Rate-limiting enzyme in salvage pathway [16] | Cytoplasm, nucleus, mitochondrial matrix [19] | Direct inhibition [7] |
Nicotinamide Mononucleotide (NMN) | Intermediate product of NAMPT [16] | Cytoplasm [16] | Reduced synthesis [7] |
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) | Converts NMN to NAD+ [16] | Nucleus (NMNAT1), cytoplasm (NMNAT2), mitochondria (NMNAT3) [19] | Indirect reduction via substrate depletion [19] |
Nicotinamide Adenine Dinucleotide (NAD+) | Final product, essential cofactor [16] | All cellular compartments [16] | Significant depletion [7] |
Nicotinamide (NAM) | Substrate for NAMPT [16] | All cellular compartments [16] | Substrate accumulation [7] |
The depletion of nicotinamide adenine dinucleotide by KPT-9274 triggers a cascade of metabolic disruptions that ultimately lead to cellular energy crisis and death [23] [24]. Nicotinamide adenine dinucleotide serves as an essential cofactor in multiple metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation [23] [27]. The compound's impact on these pathways results in comprehensive metabolic dysfunction that preferentially affects cancer cells due to their increased dependence on efficient energy production [23].
Glycolytic disruption occurs through the inhibition of glyceraldehyde-3-phosphate dehydrogenase, which requires nicotinamide adenine dinucleotide as a cofactor for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate [26] [27]. This disruption leads to reduced glycolytic flux and decreased lactate production, effectively starving cancer cells of their preferred energy source [7] [18]. KPT-9274 treatment results in a measurable decrease in extracellular acidification rate, indicating compromised glycolytic capacity [7].
Mitochondrial respiration is severely impacted through multiple mechanisms following nicotinamide adenine dinucleotide depletion [23] [25]. The tricarboxylic acid cycle requires nicotinamide adenine dinucleotide for several key enzymatic reactions, including those catalyzed by isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and malate dehydrogenase [26]. Additionally, Complex I of the electron transport chain depends on nicotinamide adenine dinucleotide hydride oxidation to drive adenosine triphosphate synthesis [27] [29]. KPT-9274 treatment leads to reduced oxygen consumption rates and compromised mitochondrial spare reserve capacity [7].
The compound also affects adenosine triphosphate production through its impact on both glycolytic and oxidative phosphorylation pathways [23] [27]. This dual disruption creates a synergistic effect that rapidly depletes cellular energy stores, triggering adenosine monophosphate-activated protein kinase activation as cells attempt to restore energy homeostasis [18]. The energy crisis induced by KPT-9274 ultimately leads to cell cycle arrest and apoptosis, particularly in cancer cells that have higher energy demands than their normal counterparts [23].
Metabolic Process | NAD+ Dependency | Effect of Depletion | Cellular Outcome |
---|---|---|---|
Glycolysis | Required for GAPDH enzyme activity [26] | Reduced glycolytic flux [7] | Energy crisis [23] |
Tricarboxylic Acid Cycle | Required for multiple dehydrogenases [26] | Decreased cycle activity [23] | Metabolic dysfunction [23] |
Oxidative Phosphorylation | NADH oxidation by Complex I [27] | Impaired electron transport [23] | Mitochondrial failure [25] |
ATP Production | Dependent on NAD+/NADH cycling [27] | Energy depletion [23] | Cell death [23] |
Mitochondrial Respiration | NAD+ cofactor requirement [27] | Reduced oxygen consumption [7] | Bioenergetic collapse [25] |
DNA Repair (PARP Activity) | NAD+ consumption by PARPs [25] | Compromised DNA repair [25] | Genomic instability [25] |
Antioxidant Defense | NADPH generation dependency [26] | Increased oxidative stress [23] | Cellular damage [23] |
The simultaneous inhibition of both PAK4 and NAMPT by KPT-9274 creates synergistic anti-tumor effects that exceed the sum of individual pathway inhibitions [1] [31]. This co-inhibition strategy targets cancer cells through complementary mechanisms, with PAK4 inhibition disrupting survival signaling pathways while NAMPT inhibition compromises cellular energy production [31] [34]. The synergistic interaction between these two targets has been demonstrated across multiple cancer types, including acute myeloid leukemia, pancreatic ductal adenocarcinoma, and Waldenström's macroglobulinemia [7] [31] [37].
Energy depletion represents a primary mechanism of synergy between PAK4 and NAMPT inhibition [34] [36]. PAK4 normally contributes to cellular energy homeostasis through its regulation of metabolic signaling pathways, including the mechanistic target of rapamycin pathway and adenosine monophosphate-activated protein kinase signaling [34]. Simultaneously, NAMPT provides the enzymatic machinery for nicotinamide adenine dinucleotide regeneration, which is essential for energy production [17]. The dual inhibition creates an amplified energy crisis that overwhelms cellular compensatory mechanisms [31].
Cell cycle regulation is synergistically disrupted through the combined effects on both signaling and metabolic pathways [31] [36]. PAK4 inhibition reduces cyclin D1 expression and affects cell division machinery, while NAMPT inhibition depletes the energy required for deoxyribonucleic acid synthesis and cell cycle progression [12] [31]. This dual disruption results in enhanced G2/M phase arrest and increased sensitivity to cell cycle checkpoint activation [8] [31].
The DNA damage response is compromised through multiple mechanisms when both targets are inhibited simultaneously [31]. PAK4 plays a role in DNA repair protein interactions and homologous recombination pathways, while NAMPT inhibition reduces nicotinamide adenine dinucleotide availability for poly(adenosine diphosphate-ribose) polymerase activity [31]. This combined effect severely impairs the cell's ability to repair DNA damage, leading to genomic instability and enhanced apoptosis induction [31].
Cancer stem cell activity is particularly vulnerable to PAK4-NAMPT co-inhibition due to the high energy demands and signaling requirements of these cells [5] [31]. PAK4 contributes to the maintenance of cancer stem cell properties through its effects on Wnt/β-catenin signaling, while NAMPT provides the metabolic support necessary for stem cell self-renewal [31] [36]. The dual inhibition effectively targets this resistant cell population, reducing their clonogenic potential and self-renewal capacity [5] [7].
Drug resistance mechanisms are overcome through the simultaneous targeting of both survival signaling and metabolic pathways [31] [35]. Cancer cells often develop resistance to single-agent therapies by upregulating compensatory pathways, but the dual inhibition approach makes such compensation significantly more difficult [35]. The combination has demonstrated synergistic effects with other therapeutic agents, including mechanistic target of rapamycin inhibitors, BCL-2 inhibitors, and DNA-damaging agents [31] [35] [36].
Pathway | PAK4 Contribution | NAMPT Contribution | Combined Effect |
---|---|---|---|
Energy Depletion | β-catenin signaling, cell survival [12] | NAD+ synthesis inhibition [17] | Synergistic energy crisis [31] |
Cell Cycle Regulation | Cyclin D1 regulation [12] | Energy-dependent cycle arrest [23] | Enhanced G2/M arrest [31] |
DNA Damage Response | DNA repair protein interactions [31] | PARP activity reduction [25] | Compromised repair capacity [31] |
Apoptosis Induction | BAD phosphorylation inhibition [31] | Energy depletion-induced death [23] | Accelerated cell death [31] |
Cell Migration/Invasion | Cytoskeletal reorganization [8] | Energy-dependent motility [23] | Severely impaired motility [8] |
Cancer Stem Cell Activity | Stemness maintenance [5] | Metabolic stemness support [23] | Reduced stemness potential [5] |
Drug Resistance Mechanisms | Survival pathway activation [31] | Energy-dependent resistance [23] | Overcome resistance mechanisms [35] |